molecular formula C30H34N4O2S B12030824 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide CAS No. 477313-63-6

2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide

Cat. No.: B12030824
CAS No.: 477313-63-6
M. Wt: 514.7 g/mol
InChI Key: YBFHSBUNQYRKTM-UHFFFAOYSA-N
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Description

2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Thioether Formation: Introduction of the thioether group via nucleophilic substitution reactions.

    Amide Bond Formation: Coupling of the acetamide moiety with the triazole derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents onto the aromatic rings or the triazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, triazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be explored for its potential therapeutic applications.

Medicine

In medicine, the compound could be evaluated for its pharmacological properties, including its ability to interact with specific biological targets.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide would depend on its specific interactions with molecular targets. Typically, triazole derivatives may inhibit enzymes or interact with receptors, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

The uniqueness of 2-((5-(4-(tert-Butyl)phenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide lies in its specific structural features, such as the combination of tert-butyl, methoxyphenyl, and isopropylphenyl groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

CAS No.

477313-63-6

Molecular Formula

C30H34N4O2S

Molecular Weight

514.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C30H34N4O2S/c1-20(2)25-9-7-8-10-26(25)31-27(35)19-37-29-33-32-28(21-11-13-22(14-12-21)30(3,4)5)34(29)23-15-17-24(36-6)18-16-23/h7-18,20H,19H2,1-6H3,(H,31,35)

InChI Key

YBFHSBUNQYRKTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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